Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate
Overview
Description
“Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” is a chemical compound with the molecular formula C11H7BrF3NO21. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 6-Bromo-3-cyano-4-methylcoumarin, a 3-cyanocoumarin derivative, can be prepared by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions2. However, the specific synthesis process for “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” is not readily available in the search results.Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “Methyl 2-bromo-4-(trifluoromethyl)benzoate”, the InChI code is1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3
3. This code provides a unique representation of the compound’s molecular structure. However, the specific InChI code for “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” is not readily available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” are not readily available in the search results.Physical And Chemical Properties Analysis
“Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” has a molecular weight of 322.08 g/mol1. For a similar compound, “Methyl 2-bromo-4-(trifluoromethyl)benzoate”, it is recommended to be stored in a dark place, sealed in dry, at 2-8°C3. The physical form of this similar compound is liquid3. However, the specific physical and chemical properties for “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” are not readily available in the search results.Safety And Hazards
For a similar compound, “Methyl 2-bromo-4-(trifluoromethyl)benzoate”, the safety information includes the following hazard statements: H302-H315-H319-H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation3. The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do3. However, the specific safety and hazards information for “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” is not readily available in the search results.
Future Directions
The future directions for the research and application of “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” are not readily available in the search results. Further research and studies are needed to explore its potential uses and applications.
Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For more detailed and specific information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
methyl 2-[2-bromo-6-cyano-4-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-8-6(5-16)2-7(3-9(8)12)11(13,14)15/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKLSABSMQGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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